REACTION_CXSMILES
|
[CH:1]1([N:6]2[CH2:11][CH2:10][CH:9]([O:12][C:13]3[N:18]=[CH:17][C:16]([C:19]4[CH:20]=[CH:21][C:22]([O:25]CC5C=CC=CC=5)=[N:23][CH:24]=4)=[CH:15][N:14]=3)[CH2:8][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[H][H]>[C].[Pd].CO>[CH:1]1([N:6]2[CH2:11][CH2:10][CH:9]([O:12][C:13]3[N:14]=[CH:15][C:16]([C:19]4[CH:20]=[CH:21][C:22](=[O:25])[NH:23][CH:24]=4)=[CH:17][N:18]=3)[CH2:8][CH2:7]2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3|
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Name
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2-(cyclopentylpiperidin-4-yloxy)-5-(2-benzyloxypyridin-5-yl)pyrimidine
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Quantity
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2.22 g
|
Type
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reactant
|
Smiles
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C1(CCCC1)N1CCC(CC1)OC1=NC=C(C=N1)C=1C=CC(=NC1)OCC1=CC=CC=C1
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Name
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palladium-carbon
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Quantity
|
700 mg
|
Type
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catalyst
|
Smiles
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[C].[Pd]
|
Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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CUSTOM
|
Details
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to remove palladium-carbon
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the entitled compound
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)N1CCC(CC1)OC1=NC=C(C=N1)C=1C=CC(NC1)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |